molecular formula C15H19ClN2O2S B14407949 N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide CAS No. 80467-74-9

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide

Cat. No.: B14407949
CAS No.: 80467-74-9
M. Wt: 326.8 g/mol
InChI Key: SYLYAVTWUBDUGM-UHFFFAOYSA-N
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Description

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminopentyl chain, a chloronaphthalene moiety, and a sulfonamide group, which collectively contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 5-aminopentylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours, followed by purification steps such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-aminopentyl)biotinamide: Used in biotinylation and labeling applications.

    N-(5-aminopentyl)acetamide: Known for its role in biochemical assays and as a marker for certain metabolic conditions.

Uniqueness

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide stands out due to its unique combination of an aminopentyl chain, chloronaphthalene moiety, and sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

80467-74-9

Molecular Formula

C15H19ClN2O2S

Molecular Weight

326.8 g/mol

IUPAC Name

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide

InChI

InChI=1S/C15H19ClN2O2S/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17/h4-9,18H,1-3,10-11,17H2

InChI Key

SYLYAVTWUBDUGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN

Origin of Product

United States

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